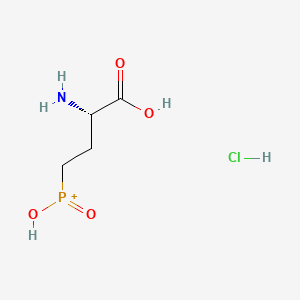
(2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride is a compound of significant interest in various scientific fields It is characterized by the presence of an amino group, a hydroxyphosphonoyl group, and a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride typically involves the use of amino acids as starting materials. One common method includes the phosphorylation of the amino acid followed by hydrolysis to introduce the hydroxyphosphonoyl group. The reaction conditions often require the use of strong acids or bases to facilitate the phosphorylation and hydrolysis steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The final product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the hydroxyphosphonoyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides.
科学的研究の応用
(2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as osteoporosis and cancer due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism by which (2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydroxyphosphonoyl group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic cycles. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(2S)-2-amino-4-phosphonobutanoic acid: Lacks the hydroxy group but has similar biological activity.
(2S)-2-amino-4-(methylphosphonoyl)butanoic acid: Contains a methyl group instead of a hydroxy group, altering its reactivity and biological interactions.
Uniqueness
(2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxyphosphonoyl group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs. This dual functionality makes it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-hydroxy-oxophosphanium;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NO4P.ClH/c5-3(4(6)7)1-2-10(8)9;/h3H,1-2,5H2,(H-,6,7,8,9);1H/p+1/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJKOEVHTGOTKO-DFWYDOINSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[P+](=O)O)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[P+](=O)O)[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO4P+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.55 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














